molecular formula C9H7F2N B13099359 4-Ethyl-2,6-difluorobenzonitrile

4-Ethyl-2,6-difluorobenzonitrile

Cat. No.: B13099359
M. Wt: 167.15 g/mol
InChI Key: RHFBALJPQBDYQC-UHFFFAOYSA-N
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Description

4-Ethyl-2,6-difluorobenzonitrile is an organic compound with the molecular formula C9H7F2N. It is a derivative of benzonitrile, where the benzene ring is substituted with ethyl and two fluorine groups at the 4th and 2nd, 6th positions, respectively.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethyl-2,6-difluorobenzonitrile typically involves the fluorination of a suitable precursor, such as 4-ethylbenzonitrile, using fluorinating agents like potassium fluoride in the presence of a phase transfer catalyst . The reaction is carried out under controlled conditions to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Additionally, the recycling of solvents and catalysts can make the process more environmentally friendly and cost-effective .

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-2,6-difluorobenzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Potassium fluoride, phase transfer catalysts.

    Reduction: Hydrogen, Raney nickel, ruthenium catalysts.

    Oxidation: Potassium permanganate, chromium trioxide.

Major Products

    Substitution: Various substituted benzonitriles.

    Reduction: 4-Ethyl-2,6-difluorobenzylamine.

    Oxidation: 4-Ethyl-2,6-difluorobenzoic acid.

Scientific Research Applications

4-Ethyl-2,6-difluorobenzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Ethyl-2,6-difluorobenzonitrile involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s reactivity and stability, allowing it to participate in various chemical reactions. The nitrile group can form hydrogen bonds and interact with nucleophiles, making it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

4-Ethyl-2,6-difluorobenzonitrile can be compared with other fluorinated benzonitriles, such as:

  • 2,4-Difluorobenzonitrile
  • 2,6-Difluorobenzonitrile
  • 4-Ethylbenzonitrile

Uniqueness

The presence of both ethyl and fluorine substituents in this compound imparts unique chemical properties, such as increased lipophilicity and reactivity, compared to its non-fluorinated counterparts .

By understanding the synthesis, reactions, applications, and mechanism of action of this compound, researchers can explore its potential in various scientific and industrial fields.

Properties

Molecular Formula

C9H7F2N

Molecular Weight

167.15 g/mol

IUPAC Name

4-ethyl-2,6-difluorobenzonitrile

InChI

InChI=1S/C9H7F2N/c1-2-6-3-8(10)7(5-12)9(11)4-6/h3-4H,2H2,1H3

InChI Key

RHFBALJPQBDYQC-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C(=C1)F)C#N)F

Origin of Product

United States

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